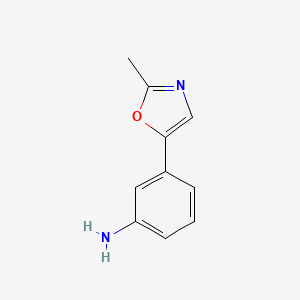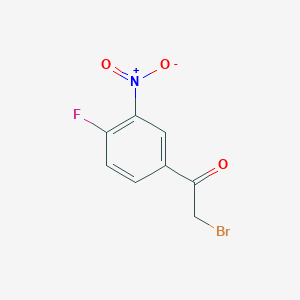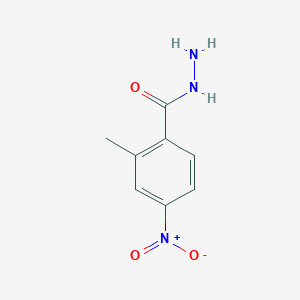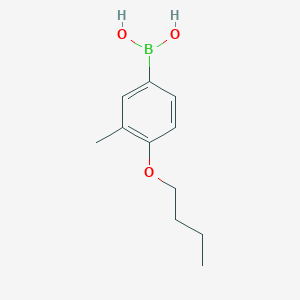![molecular formula C10H9N3O2 B13687987 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)
5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile or ester under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the triazole ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution can be achieved using bromine in acetic acid.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets within cells. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have shown significant anticancer activity and share structural similarities with 5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and triazole moieties, which may confer unique biological activities not observed in other similar compounds.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-10(13-12-6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H,11,12,13) |
Clé InChI |
VKTVEEAWIKFMRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)


![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)

![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)


![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)


